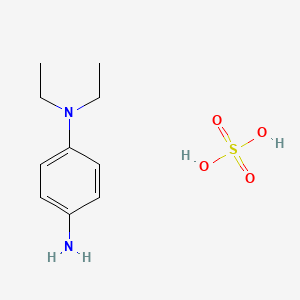

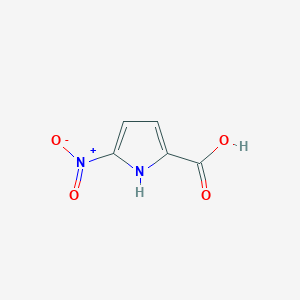

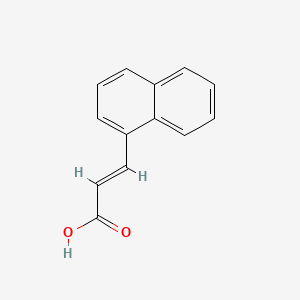

![molecular formula C8H7NO4S B3023447 [(2-Nitrophenyl)thio]acetic acid CAS No. 6375-65-1](/img/structure/B3023447.png)

[(2-Nitrophenyl)thio]acetic acid

Descripción general

Descripción

[(2-Nitrophenyl)thio]acetic acid is a chemical compound that is related to various research studies in the field of organic chemistry. It is associated with the protection of hydroxyl functions, synthesis of heterocyclic compounds, and the formation of indoline and indole derivatives. The compound is derived from (2-nitrophenyl)acetic acid, which is commercially available and inexpensive, making it a starting point for various synthetic applications .

Synthesis Analysis

The synthesis of related compounds starts from (2-nitrophenyl)acetic acid. For instance, (2-nitrophenyl)acetates, which are stable under common carbohydrate transformations, can be prepared from this acid. These acetates serve as a protecting group for hydroxyl functions and can be selectively removed without affecting other common protecting groups . Another study demonstrates the synthesis of N-substituted indole-2-thiols and heterocyclic analogs through the reaction of a thioketene intermediate with N-nucleophiles, which is derived from a related compound, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole . Additionally, 2-(2-nitrophenyl)indoline-3-acetic acid derivatives can be synthesized via base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives, showcasing the versatility of nitrophenyl-based compounds in synthesis .

Molecular Structure Analysis

The molecular structure of this compound derivatives plays a crucial role in their reactivity and the types of reactions they can undergo. The presence of the nitro group and the thioketene intermediate suggests that these compounds can participate in various nucleophilic substitutions and cyclization reactions, leading to the formation of complex heterocycles .

Chemical Reactions Analysis

Chemical reactions involving this compound derivatives are diverse. The selective removal of the (2-nitrophenyl)acetyl group is achieved using Zn and NH4Cl, which is significant for the synthesis of molecules with multiple protecting groups . The reactivity of the thioketene intermediate formed from related compounds allows for the synthesis of esters or amides of aryl-substituted thioacetic acid and further cyclization to produce heterocycles such as N-substituted indole-2-thiols . The base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives to form 2-(2-nitrophenyl)indoline-3-acetic acid derivatives is another example of the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can be inferred. The stability of (2-nitrophenyl)acetates under common carbohydrate transformations suggests that they have a robust molecular structure . The reactivity with nucleophiles and the ability to undergo cyclization reactions indicate that these compounds have significant chemical versatility, which is essential for their use in synthetic organic chemistry .

Aplicaciones Científicas De Investigación

Hydroxyl Protecting Group in Carbohydrate Chemistry

- Application : The (2-nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, is used for protecting hydroxyl functions in carbohydrate chemistry. This group is stable under various transformations and can be selectively removed without affecting other common protecting groups, making it valuable in synthetic organic chemistry (Daragics & Fügedi, 2010).

Hydrogen Bonding and Deprotonation Equilibria Studies

- Application : This chemical has been used in studies detailing hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives. Such studies are crucial for understanding molecular interactions and reactivity in various solvents (Pérez-Casas & Yatsimirsky, 2008).

Synthesis of Structural Analogues

- Application : It serves as a starting material in the synthesis of various structural analogues, which have potential applications in material science, pharmaceuticals, and chemical research (De-feng, 2007).

Chromoionophore for Selective Binding and Sensing

- Application : As a component in thiourea-based chromoionophores, (2-nitrophenyl)thio]acetic acid contributes to highly selective binding and sensing of acetate, useful in analytical chemistry (Kato et al., 2001).

Synthesis of Important Intermediates in Medicinal Chemistry

- Application : This compound is used in the synthesis of various intermediates like (2-Methyl-3-Nitrophenyl) Acetic Acid, which are key in developing new pharmaceutical agents (Kang, 2007).

Polarography Studies

- Application : It's used in polarography, a technique in electrochemistry, to study the reduction behavior of nitrophenyl acetic acids, aiding in the understanding of electrochemical processes (Raghavan et al., 1980).

Crystal Structure Analysis

- Application : The crystal structure of compounds involving (2-nitrophenyl)acetic acid has been studied, providing insights into molecular configurations and interactions, crucial in material science and crystallography (Danish et al., 2015).

Antioxidant Activity Studies

- Application : It has been involved in the synthesis of compounds for studying antioxidant activities, which is significant in developing treatments for oxidative stress-related diseases (Jois et al., 2014).

DNA-binding Studies

- Application : This compound is used in synthesizing acylthioureas for DNA interaction studies, which are important in the development of new anticancer agents (Tahir et al., 2015).

Esterase Activity Studies

- Application : It's been used in studies examining the esterase activity of enzymes, contributing to our understanding of biochemical processes and enzyme kinetics (Thorslund & Lindskog, 1967).

Electrochemical Sensing Applications

- Application : The compound has been employed in the development of electrochemical sensors for detecting toxic organic pollutants, demonstrating its utility in environmental monitoring (Shah et al., 2017).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of [(2-Nitrophenyl)thio]acetic acid is Penicillin G acylase , an enzyme found in Escherichia coli . This enzyme plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function

Biochemical Pathways

This compound may influence several biochemical pathways. Thioesters, such as this compound, are known to play a significant role in lipid metabolism . They act as acyl carriers, assisting in the transfer of acyl groups such as fatty acids from one substrate to another .

Result of Action

It is known that the compound can influence the function of its target enzyme, potentially affecting the hydrolysis of penicillin g

Propiedades

IUPAC Name |

2-(2-nitrophenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINPTHMYKLERLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901348 | |

| Record name | NoName_452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6375-65-1 | |

| Record name | 2-[(2-Nitrophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

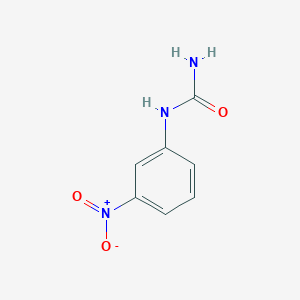

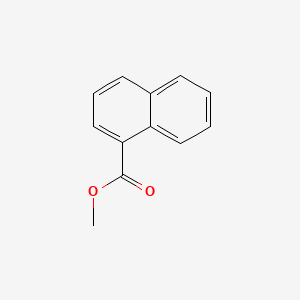

![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)

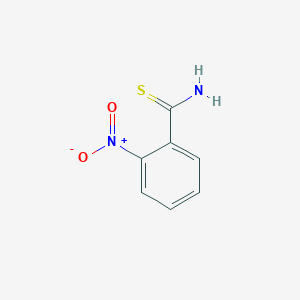

![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)